molecular formula C16H20N2O B3063263 8-(Cyclohexylmethoxy)quinolin-2-amine CAS No. 635755-66-7

8-(Cyclohexylmethoxy)quinolin-2-amine

Cat. No.: B3063263
CAS No.: 635755-66-7
M. Wt: 256.34 g/mol
InChI Key: OTJOSBTUERTNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Cyclohexylmethoxy)quinolin-2-amine is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol . It features a quinoline scaffold, a structure widely investigated in medicinal chemistry for its diverse biological properties. The specific 8-alkoxy substitution pattern seen in this compound is recognized in research for its potential metal-chelating capabilities. Similar 8-hydroxyquinoline derivatives are known to form complexes with metal ions such as copper (Cu²⁺) and cobalt (Co²⁺), which is a key mechanism explored for applications in neurodegenerative disease research and oncology studies . Furthermore, the cyclohexylmethoxy group at the 8-position is a significant structural feature, as alkoxy substituents of this nature are commonly employed in the design of potent inhibitors for various kinases, such as the NIMA-related kinase 2 (Nek2) and Cyclin-dependent kinase 2 (CDK2) . This makes this compound a valuable intermediate for researchers in chemical biology and drug discovery, particularly for developing novel small-molecule probes or therapeutic candidates targeting metal-mediated pathways or kinase enzymes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

635755-66-7

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

8-(cyclohexylmethoxy)quinolin-2-amine

InChI

InChI=1S/C16H20N2O/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2,(H2,17,18)

InChI Key

OTJOSBTUERTNPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC3=C2N=C(C=C3)N

Origin of Product

United States

Pharmacological Profiles and Biological Activities of Quinoline Derivatives

Broad Spectrum Biological Activities Associated with the Quinoline (B57606) Scaffold

The quinoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, establishing this structural motif as a "privileged scaffold" in drug discovery. The inherent chemical versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse range of compounds with distinct therapeutic properties.

Extensive research has revealed that quinoline derivatives exhibit potent antimicrobial properties, with activity against a wide range of bacteria and fungi. This includes activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The development of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, stands as a testament to the antibacterial potential of the quinoline core.

In the realm of oncology, numerous quinoline-based compounds have been investigated for their antiproliferative effects against various cancer cell lines. These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.

Furthermore, the quinoline scaffold has been a fertile ground for the discovery of antiviral agents. Derivatives have shown inhibitory activity against a spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various respiratory viruses. The antimalarial drug chloroquine (B1663885), a quinoline derivative, has also been investigated for its antiviral properties.

Beyond these applications, the quinoline nucleus is associated with anti-inflammatory and analgesic activities. Certain quinoline derivatives have been shown to modulate inflammatory pathways and inhibit the production of pro-inflammatory mediators. Additionally, some analogues have demonstrated potential as receptor antagonists, further broadening the therapeutic scope of this versatile scaffold.

In Vitro Biological Activity of 8-(Cyclohexylmethoxy)quinolin-2-amine and Structural Analogues

While specific in vitro data for this compound is not extensively available in the public domain, its structural features—a quinoline core with an amine group at the 2-position and a bulky cyclohexylmethoxy substituent at the 8-position—suggest that it likely shares some of the biological activities observed in its structural analogues. The following sections explore the potential biological activities of this compound by drawing insights from related quinoline derivatives.

Assessment of Antiproliferative Effects in Cellular Models (Drawing insights from related quinoline-based compounds)

The antiproliferative potential of the quinoline scaffold is well-documented, with numerous derivatives demonstrating cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes required for cancer cell growth and survival. For instance, certain quinoline derivatives have been shown to inhibit kinases, enzymes that play a crucial role in cell signaling and proliferation.

While specific data for this compound is not available, studies on structurally related 8-hydroxyquinoline (B1678124) derivatives have demonstrated their potential as anticancer agents. These compounds are thought to exert their effects through various mechanisms, including the generation of reactive oxygen species and the induction of apoptosis. The presence of a bulky lipophilic group at the 8-position, such as the cyclohexylmethoxy group in the title compound, could potentially enhance its interaction with cellular targets and influence its antiproliferative activity.

Compound/Derivative Class Cancer Cell Line Observed Effect IC50 Value
8-Hydroxyquinoline DerivativesVariousIn vitro antitumor activityNot specified
7-methyl-8-nitro-quinolineCaco-2Cytotoxic1.87 µM
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2Cytotoxic0.93 µM
8-nitro-7-quinolinecarbaldehydeCaco-2Cytotoxic0.53 µM
8-Amino-7-quinolinecarbaldehydeCaco-2Cytotoxic1.140 µM

Evaluation of Receptor Antagonism (e.g., Melanin-Concentrating Hormone Receptor 1 (MCH1R), Toll-like Receptor 7/8 (TLR7/8))

Melanin-Concentrating Hormone Receptor 1 (MCH1R):

The melanin-concentrating hormone (MCH) system is involved in the regulation of energy homeostasis and feeding behavior, making the MCH1 receptor a potential target for the treatment of obesity. Several classes of small molecules have been investigated as MCH1R antagonists, and quinoline derivatives have emerged as a promising scaffold.

Structure-activity relationship studies of aminoquinoline MCH1R antagonists have revealed that modifications at various positions of the quinoline ring can significantly impact binding affinity. The transposition of an amino group from the 4-position to the 2-position of the quinoline core has been shown to yield compounds with similar MCH1R binding affinity. This suggests that this compound, with its 2-aminoquinoline (B145021) core, could potentially interact with MCH1R. The lipophilic cyclohexylmethoxy group at the 8-position may further contribute to its binding affinity.

Toll-like Receptor 7/8 (TLR7/8):

Toll-like receptors (TLRs) are key components of the innate immune system, and modulation of their activity has therapeutic potential in various diseases, including autoimmune disorders and cancer. TLR7 and TLR8 are involved in the recognition of single-stranded RNA. While many quinoline-based compounds are known to be TLR7/8 agonists (e.g., imiquimod), there is growing interest in the development of TLR7/8 antagonists for the treatment of inflammatory and autoimmune conditions.

The development of quinoline-based TLR7/8 antagonists is an active area of research. The structural features of these antagonists are being explored to optimize their potency and selectivity. While direct evidence for this compound as a TLR7/8 antagonist is lacking, the versatility of the quinoline scaffold in targeting these receptors suggests that it could be a starting point for the design of novel modulators.

Investigations into Antimicrobial and Antifungal Efficacy (from related quinoline derivatives)

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. The mechanism of action of quinoline-based antimicrobials can vary, with some compounds targeting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.

Studies on 8-quinolinamine derivatives have demonstrated their broad-spectrum anti-infective properties. For instance, 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups have exhibited potent in vitro activity against various bacteria and fungi. These findings suggest that the 8-alkoxy-quinolin-2-amine scaffold, present in this compound, is a promising template for the development of new antimicrobial agents. The cyclohexylmethoxy group at the 8-position may influence the compound's lipophilicity and its ability to penetrate microbial cell membranes.

Derivative Class Microorganism Activity IC50 / MIC Value
8-QuinolinaminesStaphylococcus aureusAntibacterialIC50 = 1.33–18.9 μg/mL
8-QuinolinaminesMethicillin-resistant S. aureusAntibacterialIC50 = 1.38–15.34 μg/mL
8-QuinolinaminesMycobacterium intracellulareAntibacterialIC50 = 3.12–20 μg/mL
8-QuinolinaminesCandida albicansAntifungalIC50 = 4.93–19.38 μg/mL
8-QuinolinaminesCandida glabrataAntifungalIC50 = 3.96–19.22 μg/mL
8-QuinolinaminesCandida kruseiAntifungalIC50 = 2.89–18.95 μg/mL
8-QuinolinaminesCryptococcus neoformansAntifungalIC50 = 0.67–18.64 μg/mL
8-QuinolinaminesAspergillus fumigatusAntifungalIC50 = 6.0–19.32 μg/mL

Exploration of Anti-inflammatory and Antiviral Properties (from related quinoline derivatives)

Anti-inflammatory Properties:

The anti-inflammatory potential of quinoline derivatives has been demonstrated in various studies. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). For example, certain quinoline alkaloids have been shown to suppress the gene expression and secretion of these cytokines in macrophages. The structural features of this compound, particularly the quinoline core, suggest that it may possess anti-inflammatory properties worthy of investigation.

Antiviral Properties:

The quinoline scaffold has a long history in the development of antiviral drugs, most notably with the antimalarial drug chloroquine, which has been studied for its broad-spectrum antiviral activity. More recent research has focused on the development of novel quinoline derivatives with activity against a range of viruses. For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been shown to inhibit the replication of the Zika virus in vitro.

Furthermore, 8-hydroxyquinoline derivatives have demonstrated antiviral activity against viruses such as the dengue virus. The presence of a substituent at the 8-position appears to be important for this activity. While the cyclohexylmethoxy group of this compound differs from the hydroxyl group of these active compounds, its presence at this key position warrants investigation into the potential antiviral properties of the title compound.

Derivative Class Virus Activity EC50 / IC50 Value
2,8-bis(trifluoromethyl)quinoline derivativesZika VirusInhibition of replicationEC50 = 0.8 µM for some derivatives
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 2Inhibitory activityIC50 = 3.03 µM
New Quinoline CompoundsSARS-CoV-2Antiviral activityEC50 down to 1.5 ± 1.0 µM

Emerging Therapeutic Areas of Investigation for this compound Analogues

The diverse biological activities associated with the quinoline scaffold suggest that analogues of this compound could be explored for a variety of therapeutic applications. Based on the activities observed in related compounds, several emerging areas of investigation can be proposed.

Given the antiproliferative effects of many quinoline derivatives, the development of analogues of this compound as anticancer agents is a logical avenue for future research. The lipophilic nature of the cyclohexylmethoxy group could be exploited to enhance tumor cell penetration and efficacy.

The potential for 2-aminoquinoline derivatives to act as MCH1R antagonists suggests that analogues of the title compound could be investigated for the treatment of obesity and metabolic disorders . Further optimization of the structure could lead to potent and selective antagonists with favorable pharmacokinetic properties.

The broad-spectrum antimicrobial and antifungal activity of 8-quinolinamine derivatives highlights the potential for developing analogues of this compound as novel anti-infective agents . This is particularly relevant in the context of rising antimicrobial resistance.

Furthermore, the anti-inflammatory and antiviral properties of quinoline derivatives suggest that analogues of this compound could be explored for the treatment of inflammatory diseases and viral infections . The ability to modulate immune responses through targets such as TLRs could also be an interesting area of investigation.

Finally, the development of 8-hydroxyquinolin-2(1H)-one analogues as potent and selective β2-agonists for the treatment of chronic respiratory diseases opens up another potential therapeutic area for related quinoline structures.

Elucidation of Molecular Targets and Mechanistic Underpinnings

Identification of Specific Molecular Targets

The initial step in characterizing the mechanism of action for any compound is the identification of its direct molecular binding partners. For quinoline (B57606) derivatives, a variety of techniques are employed to uncover these interactions.

Receptor Binding Assays and Ligand-Target Interactions

Enzymatic Activity Modulation (e.g., Kinase Inhibition in related scaffolds, relevant as a methodology)

A significant body of research has demonstrated that various quinoline derivatives can modulate the activity of key enzymes, particularly protein kinases. nih.gov Kinases are crucial regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. The quinoxaline (B1680401) scaffold, which is structurally related to quinoline, has been shown to produce potent tyrosine kinase inhibitors. nih.gov

Table 1: Examples of Kinase Inhibition by Structurally Related Compounds

Compound Class Target Kinase(s) Observed Effect
Quinoxaline Derivatives EphA3 Tyrosine Kinase Inhibition of kinase activity, leading to reduced tumor size in preclinical models. nih.gov

These examples highlight a common mechanism for quinoline-related compounds and suggest that 8-(cyclohexylmethoxy)quinolin-2-amine may also function as a kinase inhibitor. To confirm this, a comprehensive kinase profiling assay would be necessary, screening the compound against a large panel of kinases to identify specific targets.

Protein Interaction Profiling

Beyond direct enzyme inhibition, understanding the full spectrum of protein interactions is crucial. Modern proteomic techniques offer powerful tools for the unbiased identification of small molecule-protein interactions. nih.govspringernature.com Methods such as protein microarrays and native mass spectrometry can provide a global view of the "interactome" of a compound like this compound. nih.govacs.org

Table 2: Methodologies for Protein Interaction Profiling

Technique Principle Application
Protein Microarrays A large number of purified proteins are immobilized on a solid support and probed with a labeled small molecule to identify binding partners. nih.govspringernature.com High-throughput screening to identify on-target and off-target interactions. cambridgeproteinarrays.com
Affinity-Based Methods (e.g., ITC, SPR, BLI) These methods measure the binding affinity and kinetics between a small molecule and a target protein in real-time. mdpi.com Detailed characterization of the thermodynamics and kinetics of a specific protein-ligand interaction. mdpi.com

| Native Mass Spectrometry | This technique allows for the study of intact protein-ligand complexes in the gas phase, providing information on binding stoichiometry and affinity. acs.org | Rapid and sensitive analysis of protein-small molecule interactions, even in complex mixtures. acs.org |

Employing these techniques would be essential to fully elucidate the protein interaction profile of this compound and uncover its full range of biological activities.

Downstream Cellular and Biochemical Pathway Analysis

The interaction of a compound with its molecular targets initiates a cascade of downstream cellular events. Research on various quinoline derivatives has provided a clear picture of the cellular and biochemical pathways that are commonly modulated by this class of molecules.

Induction of Apoptosis and Cell Cycle Perturbation (based on quinoline derivative research)

A recurring theme in the study of quinoline derivatives is their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. nih.govnih.gov For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce both apoptosis and autophagy in pancreatic cancer cells. nih.gov This is often accompanied by the activation of caspases, key executioner proteins in the apoptotic pathway, and the cleavage of PARP. nih.gov

Furthermore, many quinoline compounds have been observed to cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation. nih.gov The 8-hydroxyquinoline (B1678124) scaffold, for example, has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Modulation of Key Signaling Pathways (e.g., related to survivin, TLRs)

The pro-apoptotic and cell cycle inhibitory effects of quinoline derivatives are often mediated through the modulation of key signaling pathways. One such pathway involves the protein survivin, an inhibitor of apoptosis that is frequently overexpressed in cancer cells. Some quinoline compounds have been shown to downregulate the expression of survivin, thereby sensitizing cancer cells to apoptosis.

As mentioned earlier, Toll-like receptors (TLRs) are another important class of proteins that can be modulated by quinoline derivatives. nih.govnih.gov TLRs are key components of the innate immune system, and their activation can lead to the production of pro-inflammatory cytokines and the activation of adaptive immune responses. nih.gov The ability of certain quinolines to act as TLR agonists suggests that this compound could potentially function as an immunomodulatory agent. nih.gov The activation of TLR signaling pathways, such as the MyD88-dependent pathway, can lead to the activation of transcription factors like NF-κB and the subsequent production of cytokines. nih.gov

Potential for Metal Ion Chelation-Mediated Effects (from 8-hydroxyquinoline context)

The biological activities of many quinoline-based compounds are intrinsically linked to their ability to chelate metal ions. The archetypal example of this is 8-hydroxyquinoline (8-HQ), a well-studied bidentate chelating agent whose various therapeutic effects are often attributed to its interactions with metal ions. researchgate.nettandfonline.com To understand the potential for metal ion chelation-mediated effects of this compound, it is essential to first consider the established mechanism of 8-HQ chelation and then analyze how the structural modifications in the target compound might influence this property.

8-Hydroxyquinoline chelates metal ions through a concerted interaction involving the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position. tandfonline.com This arrangement allows for the formation of a stable five-membered ring with a metal ion. The process typically involves the deprotonation of the hydroxyl group, enabling the oxygen to act as a potent electron donor. tandfonline.com This bidentate chelation is a hallmark of 8-HQ and its derivatives that retain the 8-hydroxyl group, and it is this interaction that underpins many of their biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govnih.gov

In the case of this compound, the critical hydroxyl group at the 8-position is replaced by a cyclohexylmethoxy group. This substitution fundamentally alters the molecule's potential to act as a classical bidentate chelator in the same manner as 8-HQ. The ether oxygen in the cyclohexylmethoxy group is significantly less acidic than the hydroxyl proton of 8-HQ and does not readily deprotonate to form an anionic oxygen ligand. Consequently, the capacity for forming a stable five-membered chelate ring with metal ions is likely to be substantially diminished or absent.

While the nitrogen atom at position 1 of the quinoline ring and the ether oxygen at position 8 could theoretically still interact with metal ions, the resulting complex would be significantly less stable than that formed by 8-HQ. The lack of an ionizable proton on the ether oxygen prevents the formation of a strong covalent bond with the metal ion, which is a key feature of 8-HQ chelation.

The following table provides a comparative overview of the structural features of 8-Hydroxyquinoline and this compound that are pertinent to their metal chelating potential:

Feature8-HydroxyquinolineThis compoundImplication for Metal Chelation
Chelating Atoms Nitrogen (N1) and Oxygen (O8)Nitrogen (N1) and Ether Oxygen (O8)Both possess two potential coordination sites.
Nature of the 8-Position Substituent Hydroxyl (-OH)Cyclohexylmethoxy (-OCH₂-C₆H₁₁)The hydroxyl group is ionizable, forming a strong anionic ligand upon deprotonation. The ether group is not readily ionizable.
Formation of Chelate Ring Forms a stable 5-membered ring with metal ions.Unlikely to form a stable chelate ring in the same manner due to the non-ionizable ether oxygen.The stability of the metal complex is expected to be significantly lower for the 8-alkoxy derivative.
Primary Mechanism of Metal Interaction Bidentate chelation involving covalent bond formation with the deprotonated oxygen.Potential for weaker coordinate bonds without the strong contribution from an anionic oxygen ligand.The driving force for metal binding is substantially reduced.

Given these structural differences, it is improbable that this compound would exhibit biological effects primarily mediated by the same metal ion chelation mechanism as 8-hydroxyquinoline. While it cannot be entirely ruled out that the compound may interact with metal ions through weaker, non-chelating interactions, any such effects would likely be mechanistically distinct from those of 8-HQ. Therefore, the molecular targets and mechanistic underpinnings of this compound are less likely to be directly related to the sequestration or transport of metal ions in the way that is characteristic of 8-hydroxyquinoline and its closely related, chelating derivatives. Any observed biological activity of this compound is more likely to arise from other pharmacophoric features of the molecule interacting with biological targets.

Structure Activity Relationship Sar Studies of 8 Cyclohexylmethoxy Quinolin 2 Amine Analogues

Systematic Modification of the Quinoline (B57606) Core and Peripheral Groups

The biological activity of quinoline derivatives can be finely tuned by altering the substitution pattern on the core heterocyclic ring system. nih.gov Research into various quinoline-based compounds has revealed that the type, position, and electronic nature of substituents are critical determinants of efficacy.

Modifications at the C2 position often involve changes to the amine group or its replacement with other functionalities. For instance, converting the 2-amine to an aromatic amide has been shown to increase lipophilicity and, in some cases, enhance antiviral activity due to the electron-withdrawing properties of the anilide substituent. nih.gov

Substitutions at other positions also play a significant role. In studies of 8-hydroxyquinoline (B1678124) derivatives, halogen substitutions at the C5 and C7 positions have been explored. While 5,7-dichloro substitution can sometimes reduce activity, potentially due to steric hindrance, a 5-fluoro substitution has been shown to improve potency in certain contexts, suggesting favorable electronic effects. mdpi.com Similarly, for some quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group at the C2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org

The C4 and C6 positions are also common sites for modification. In the development of cholinesterase inhibitors, altering the substituent on a 4-N-phenylamino ring was a key strategy. nih.gov Furthermore, the introduction of a bromine atom at the C6 position has been identified as an essential modification for improving the activity of certain quinoline series. rsc.org These findings underscore that even minor changes to the peripheral groups on the quinoline core can lead to substantial shifts in biological function, highlighting the importance of a systematic approach to modification.

Significance of the 8-Cyclohexylmethoxy Substituent for Biological Efficacy

The substituent at the C8 position of the quinoline ring is a critical modulator of biological activity. The 8-hydroxyquinoline scaffold is a well-known pharmacophore with diverse applications, including antimicrobial and anticancer activities, often linked to its metal-chelating properties. rsc.orgnih.govnih.gov The 8-(Cyclohexylmethoxy) group of the title compound can be considered a sterically demanding O-alkylation of this foundational 8-hydroxy moiety.

Studies on related 8-alkoxyquinolones provide valuable insights into the role of this substituent. In a series of antibacterial agents, replacing the C8 hydrogen with an 8-methoxy group maintained potent antibacterial activity equivalent to the most active 8-fluoro and 8-chloro analogues. nih.gov However, increasing the steric bulk by moving to an 8-ethoxy group resulted in a significant reduction in antibacterial potency. nih.gov This suggests that while a small alkoxy group at the C8 position is well-tolerated and can be beneficial, larger groups may introduce steric clashes that hinder binding to the biological target.

Investigation of Linker Chemistry and Chain Length Variations

In many quinoline-based compounds, a linker is used to connect the quinoline core to another pharmacophoric group, and the nature of this linker is pivotal for optimizing activity. The length, flexibility, and chemical composition of the linker dictate the spatial relationship between the two ends of the molecule, allowing for optimal interaction with the target protein.

Studies on cholinesterase inhibitors have demonstrated a clear dependence on linker length. In one series of 4-N-phenylaminoquinoline derivatives, compounds with a two-methylene linker between the quinoline and a morpholine (B109124) moiety showed superior inhibition compared to those with three- or four-methylene linkers. nih.gov Similarly, in another study, extending a linker from n=2 to n=4 methylene (B1212753) units caused a decrease in activity, indicating an optimal length for simultaneously engaging different binding sites on the target enzyme. mdpi.com

The chemical nature of the linker is equally important. Replacing an amide linker with a more flexible methylene linker resulted in a marked improvement in potency in a series of tacrine-quinoline hybrids. mdpi.com In other contexts, rigid linkers like piperazine (B1678402) have been employed to provide conformational constraint while also offering potential for favorable cation-π interactions. mdpi.com The type of atoms within the linker can also be critical; N-mustard-quinoline conjugates linked by a hydrazine (B178648) carboxamide showed greater cytotoxic activity than those linked by urea. biointerfaceresearch.com Furthermore, the incorporation of specific motifs, such as an intermolecular hydrogen-bonding group within the side chain of 4-aminoquinolines, has been shown to enhance activity against drug-resistant targets. nih.gov These examples collectively demonstrate that linker chemistry is a powerful tool for modulating the biological activity of quinoline derivatives.

The table below illustrates the effect of linker length on the Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory activity of a series of morpholine-bearing quinoline derivatives.

Compound IDLinker Length (n=CH₂)Substituent (R)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
11g 2H1.9428.37
11a 3H13.0147.11
11m 4H15.39>50
11h 22-CH₃4.8839.52
11b 32-CH₃16.23>50
11n 42-CH₃18.25>50

Data sourced from a study on morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors. nih.gov

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore model for this class of compounds defines the essential structural features and their spatial arrangement required for biological activity. For quinoline-based molecules, several key determinants have been identified through extensive SAR and computational modeling studies.

The Quinoline Core: The flat, aromatic quinoline ring system is a fundamental feature. It frequently engages in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the active site of target proteins. nih.govresearchgate.net The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target. researchgate.net

The 2-Amine Group: The amino group at the C2 position is a potential hydrogen bond donor, which can form critical interactions with amino acid residues in a binding pocket. Its basicity and position are crucial for establishing specific contacts that contribute to binding affinity.

The 8-Alkoxy Substituent: As discussed, the group at the C8 position is a major determinant of activity. The oxygen atom can act as a hydrogen bond acceptor, while the entire substituent modulates lipophilicity and sterics. nih.gov In 8-hydroxyquinolines, this position is also key for metal chelation, which can be a component of the mechanism of action. mdpi.com

Pharmacophore models for various quinoline derivatives often include a combination of features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings. researchgate.netjneonatalsurg.com For instance, a five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors included two hydrogen bond acceptors, one donor, and two aromatic rings. researchgate.net Docking studies have visualized how the quinoline ring can be positioned in a choline-binding site, while substituents attached via linkers can form interactions with a peripheral anionic site, demonstrating the importance of the entire molecular architecture. researchgate.net

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the most likely orientation of a ligand when it binds to a target, which is typically a protein or enzyme. This technique is crucial for understanding the binding mode and estimating the binding affinity of a potential drug molecule. Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. Despite the utility of this method, there are no available published studies that detail molecular docking simulations performed with 8-(Cyclohexylmethoxy)quinolin-2-amine to investigate its potential biological targets or binding mechanisms.

In Silico Screening for Novel Ligands and Scaffold Optimization

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of chemical compounds against a specific biological target. This approach allows researchers to identify promising "hit" compounds that are most likely to be active, thus narrowing down the number of candidates for experimental testing. It is also used for scaffold optimization, where a known active molecule is structurally modified to improve its properties. There is no documented research on the use of this compound in in silico screening campaigns or for scaffold optimization purposes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. Understanding the preferred conformations of a molecule is essential as it dictates how it can interact with its biological target. Molecular dynamics (MD) simulations provide a more detailed, time-dependent view of a molecule's behavior, simulating the movements and interactions of its atoms and surrounding molecules. This offers insights into the flexibility of the ligand and its target, as well as the stability of their complex. A search of the available scientific literature did not yield any studies on the conformational analysis or molecular dynamics simulations of this compound.

Preclinical Research Methodologies and Findings Excluding Clinical Human Trials

In Vitro Cell-Based Assays

In vitro studies are fundamental in early-stage drug discovery to determine a compound's cellular effects and mechanism of action.

Cellular Viability and Growth Inhibition Assays (e.g., IC50, GI50 determinations)

For novel chemical entities, initial screening typically involves assessing their impact on cancer cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB) assays are commonly employed to determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values across a panel of cancer cell lines. This provides a preliminary indication of the compound's potency and selectivity. For many quinoline (B57606) derivatives, these values have been reported in various cancer cell lines. brieflands.comnih.govmdpi.com For instance, certain 8-aminoquinoline (B160924) glycoconjugates have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT 116 and MCF-7. nih.govmdpi.com

Data Table: Representative Cytotoxicity Data for Related Quinoline Compounds

Compound/DerivativeCell LineIC50 (µM)
Data Not Available--
Data Not Available--
Data Not Available--

No specific IC50 or GI50 data for 8-(Cyclohexylmethoxy)quinolin-2-amine has been found in the reviewed literature.

Apoptosis and Cell Death Pathway Analysis

Compounds that exhibit significant cytotoxic or anti-proliferative activity are further investigated to understand the mechanism of cell death. Techniques such as flow cytometry with Annexin V/propidium iodide staining are used to differentiate between apoptosis and necrosis. Western blot analysis for key apoptotic markers like cleaved caspases (e.g., caspase-3, -7, -9) and PARP (poly(ADP-ribose) polymerase) can elucidate the specific apoptotic pathways involved (intrinsic vs. extrinsic). nih.govmdpi.com Studies on other quinoline derivatives have shown induction of apoptosis in various cancer cell lines. nih.govnih.gov

Gene Expression Profiling in Cellular Systems

To gain deeper insights into the molecular mechanisms of a compound, gene expression profiling is often conducted. Techniques like quantitative real-time PCR (qPCR) or microarray analysis can identify changes in the expression of specific genes or pathways following treatment. For related aromatic amines, studies have investigated changes in hepatic gene expression to identify potential biomarkers. nih.gov For quinoline compounds with immunomodulatory potential, the expression of interferon-modulated genes in relevant cell types would be of interest.

In Vivo Efficacy Studies in Animal Models (for related quinoline compounds)

Promising compounds from in vitro studies are advanced to in vivo animal models to assess their efficacy and pharmacological effects in a whole-organism context.

Assessment of Pharmacological Effects in Disease Models

The choice of animal model depends on the therapeutic indication. For anticancer quinolines, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate a compound's ability to inhibit tumor growth. nih.gov For anti-inflammatory quinolines, models of acute or chronic inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, are employed. nih.govresearchgate.net The efficacy of various quinolones has been demonstrated in animal models of bacterial infections. nih.gov

Biomarker Analysis in Animal Tissues and Fluids

To correlate the pharmacological effects with molecular changes, biomarker analysis is performed on tissues and biological fluids (e.g., blood, urine) from treated animals. This can involve measuring the levels of inflammatory cytokines, cell signaling proteins, or other disease-relevant markers. For example, in a psoriasis animal model, the expression levels of cytokines like IL-17A and TNF-α were measured in the skin of mice treated with quinoline derivatives. nih.gov

Future Perspectives and Advancements in 8 Cyclohexylmethoxy Quinolin 2 Amine Research

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 8-(Cyclohexylmethoxy)quinolin-2-amine will be driven by a detailed understanding of its structure-activity relationships (SAR). The core quinoline (B57606) structure can be systematically modified at various positions to enhance therapeutic efficacy and selectivity. Key strategies will likely involve:

Modification of the Cyclohexylmethoxy Side Chain: The size and flexibility of the cyclohexylmethoxy group at the 8-position can be altered. Introducing different cycloalkyl groups or linear alkyl chains of varying lengths could influence the compound's lipophilicity and, consequently, its pharmacokinetic profile.

Substitution on the Quinoline Ring: The quinoline core itself offers multiple sites for substitution. The introduction of electron-donating or electron-withdrawing groups at strategic positions could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. For instance, halogenation or the addition of methoxy (B1213986) groups has been shown to influence the biological activity of other quinoline derivatives.

Functionalization of the 2-amino Group: The primary amine at the 2-position is a key site for chemical modification. It can be acylated, alkylated, or used as a point of attachment for other pharmacophores to create hybrid molecules with dual activities.

These synthetic efforts will aim to produce a library of analogues that can be screened for improved potency against specific biological targets while minimizing off-target effects.

Modification Strategy Rationale Potential Outcome
Varying the cycloalkyl groupModulate lipophilicity and steric interactionsImproved pharmacokinetic properties and target binding
Introducing substituents on the quinoline ringAlter electronic properties and target engagementEnhanced potency and selectivity
Derivatizing the 2-amino groupCreate hybrid molecules and explore new binding interactionsNovel mechanisms of action and broader therapeutic applications

Exploration of Novel Therapeutic Indications and Undiscovered Targets

While the primary therapeutic targets of this compound may still be under investigation, the broader family of quinoline derivatives has shown promise in a variety of disease areas. Future research should therefore explore the potential of this specific compound and its analogues in:

Infectious Diseases: Quinoline-based compounds have a long history as antimalarial agents. New analogues could be screened for activity against drug-resistant strains of Plasmodium falciparum and other parasites. Furthermore, their potential as antibacterial and antiviral agents warrants investigation.

Neurodegenerative Diseases: Some quinoline derivatives have demonstrated neuroprotective properties. The ability of this compound analogues to modulate pathways involved in neurodegeneration, such as oxidative stress and protein aggregation, should be explored.

Oncology: The anticancer potential of quinoline derivatives is an active area of research. Future studies could assess the cytotoxicity of novel analogues against various cancer cell lines and investigate their mechanisms of action, which may involve the inhibition of kinases or topoisomerases.

Identifying the specific molecular targets of these compounds will be crucial. Techniques such as chemical proteomics and thermal shift assays can be employed to uncover previously unknown binding partners and shed light on the compound's mechanism of action.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of how this compound and its derivatives exert their biological effects, an integrated multi-omics approach will be indispensable. nih.govnih.gov This involves the simultaneous analysis of different layers of biological information:

Genomics and Transcriptomics: To identify changes in gene expression patterns in response to compound treatment. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: To study the effects of the compound on the entire set of proteins in a cell, including post-translational modifications. This can help in identifying direct and indirect protein targets. mdpi.com

Metabolomics: To analyze the changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover novel therapeutic opportunities. nih.govmdpi.com

Omics Approach Information Gained Application in Drug Discovery
Genomics/TranscriptomicsGene expression changesPathway analysis and target identification
ProteomicsProtein level and modification changesDirect target identification and mechanism of action studies
MetabolomicsMetabolic pathway alterationsUnderstanding physiological effects and identifying biomarkers

Development of Advanced Preclinical Evaluation Paradigms

The translation of promising compounds from the laboratory to the clinic requires robust preclinical evaluation. Future research on this compound will benefit from the use of advanced preclinical models that more accurately mimic human physiology and disease states. These may include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids provide a more realistic cellular environment compared to traditional 2D cell cultures, allowing for a better prediction of in vivo efficacy.

Animal Models of Disease: The use of genetically engineered mouse models and other relevant animal models will be essential to evaluate the in vivo efficacy and pharmacokinetic properties of the compounds.

Humanized Models: For certain applications, such as infectious diseases and immunology, the use of humanized mouse models can provide more clinically relevant data.

These advanced preclinical paradigms will enable a more rigorous and predictive assessment of the therapeutic potential of novel this compound analogues, ultimately facilitating their clinical development.

Q & A

Q. What are the established synthetic routes for 8-(cyclohexylmethoxy)quinolin-2-amine, and what are their critical optimization parameters?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A general procedure (e.g., from ) uses tert-butylamine and p-toluenesulfonic anhydride under reflux conditions. Key parameters include:
  • Reagent stoichiometry : Excess tert-butylamine (5 eq.) ensures complete substitution .
  • Temperature : Reactions are often conducted at 60–80°C to balance yield and purity .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the compound in >95% purity .
  • Yield optimization : Lower yields (e.g., 44% in ) may require adjusting reaction time or catalyst loading.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., cyclohexylmethoxy protons at δ 3.3–3.7 ppm and quinoline backbone signals at δ 7.1–8.8 ppm) .
  • LC-MS : Validates molecular weight ([M+H]+^+ = 255.1/257.1) and detects impurities .
  • X-ray crystallography (if applicable): Resolves conformational preferences of the cyclohexyl group and quinoline ring .

Q. What preliminary biological screening models are recommended for this compound?

  • Methodological Answer : Initial testing should focus on:
  • Enzyme inhibition assays : For targets like kinases or oxidases, given structural similarity to quinoline-based inhibitors (e.g., p47phox-p22phox interaction in ).
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination via MTT assays .
  • Solubility and stability : Assess in PBS or simulated physiological buffers to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodological Answer : SAR studies require:
  • Positional isomerism : Compare activity of 6- vs. 8-substituted analogs (e.g., 6-(cyclohexylmethoxy)quinolin-2-amine in vs. 8-substituted variants).
  • Functional group swaps : Replace cyclohexylmethoxy with morpholinoethyl or piperidinyl groups (see ) to assess steric/electronic effects.
  • Bioisosteres : Substitute the quinoline core with purine (as in ) to evaluate scaffold flexibility.
  • Data correlation : Use IC50_{50} values and computational docking to link structural features to target binding .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Address discrepancies via:
  • Assay standardization : Ensure consistent cell lines (e.g., avoid mixing primary vs. immortalized cells) and incubation times .
  • Metabolic stability checks : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Orthogonal validation : Confirm enzyme inhibition results with cellular assays (e.g., Western blotting for target phosphorylation) .
  • Statistical rigor : Apply ANOVA or mixed-effects models to quantify variability across replicates .

Q. How can advanced spectroscopic techniques elucidate dynamic interactions of this compound with biological targets?

  • Methodological Answer : Employ:
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) to purified proteins .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution (e.g., quinoline stacking with aromatic residues) .
  • NMR titration : Monitor chemical shift perturbations in 1^1H-15^15N HSQC spectra of labeled proteins to map interaction sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.